molecular formula C20H34ClFS B14620421 Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride CAS No. 56958-02-2

Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride

Cat. No.: B14620421
CAS No.: 56958-02-2
M. Wt: 361.0 g/mol
InChI Key: SQGFBRHGEOSKDD-UHFFFAOYSA-M
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Description

Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride is a chemical compound with the molecular formula C20H34ClFS. It is a sulfonium salt, characterized by the presence of a sulfonium ion (R3S+) where R represents organic substituents. This compound is notable for its unique structure, which includes a dodecyl group, a fluorophenyl group, and a methyl group attached to the sulfonium ion, along with a chloride counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride typically involves the reaction of dodecyl methyl sulfide with 2-fluorobenzyl chloride in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the sulfur atom in the sulfide attacks the carbon atom in the benzyl chloride, leading to the formation of the sulfonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride can undergo various chemical reactions, including:

    Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted sulfonium salts depending on the nucleophile used.

Scientific Research Applications

Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and detergents.

Mechanism of Action

The mechanism of action of Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride involves its interaction with molecular targets through its sulfonium ion. The positively charged sulfonium ion can interact with negatively charged or polar molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl[(4-fluorophenyl)methyl]methylsulfanium chloride: Similar structure but with the fluorine atom in the para position.

    Dodecyl[(2-chlorophenyl)methyl]methylsulfanium chloride: Similar structure but with a chlorine atom instead of fluorine.

    Dodecyl[(2-bromophenyl)methyl]methylsulfanium chloride: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride is unique due to the presence of the fluorine atom in the ortho position, which can influence its reactivity and interaction with other molecules. The fluorine atom can affect the electronic properties of the compound, making it distinct from its analogs with different halogen substitutions.

Properties

CAS No.

56958-02-2

Molecular Formula

C20H34ClFS

Molecular Weight

361.0 g/mol

IUPAC Name

dodecyl-[(2-fluorophenyl)methyl]-methylsulfanium;chloride

InChI

InChI=1S/C20H34FS.ClH/c1-3-4-5-6-7-8-9-10-11-14-17-22(2)18-19-15-12-13-16-20(19)21;/h12-13,15-16H,3-11,14,17-18H2,1-2H3;1H/q+1;/p-1

InChI Key

SQGFBRHGEOSKDD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[S+](C)CC1=CC=CC=C1F.[Cl-]

Origin of Product

United States

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